molecular formula C17H17N5O B2482536 Ddx3-IN-1

Ddx3-IN-1

Cat. No.: B2482536
M. Wt: 307.35 g/mol
InChI Key: YIIUGRJFJAHCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDX3-IN-1 is a compound known for its inhibitory effects on the DEAD-box polypeptide 3 (DDX3) enzyme. DDX3 is an ATP-dependent RNA helicase involved in various cellular processes, including RNA metabolism, translation, and cell cycle regulation. This compound has shown potential in antiviral and anticancer research due to its ability to inhibit the activity of DDX3, making it a valuable compound for scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDX3-IN-1 involves the preparation of a 7-azaindole derivative. One such derivative, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}, is synthesized through a series of reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DDX3-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product stability.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

DDX3-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

DDX3-IN-1 exerts its effects by inhibiting the ATPase and RNA helicase activities of DDX3. This inhibition disrupts the normal functions of DDX3 in RNA metabolism, leading to altered translation and gene expression. The compound binds to the ATP-binding site of DDX3, preventing the hydrolysis of ATP and subsequent unwinding of RNA duplexes. This mechanism is crucial for its antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to DDX3-IN-1 in terms of their inhibitory effects on DDX3. These include:

Uniqueness of this compound

This compound is unique due to its high specificity and potency in inhibiting DDX3. It has shown significant antiviral activity against HIV and Hepatitis C virus, as well as potential anticancer effects. Its ability to target the ATP-binding site of DDX3 with high affinity makes it a valuable compound for research and therapeutic applications .

Biological Activity

Ddx3-IN-1 is a small molecule inhibitor targeting the DDX3 protein, a member of the DEAD-box RNA helicase family. This compound has been studied for its biological activity, particularly in the context of cancer and viral infections. DDX3 plays significant roles in various cellular processes, including translation, RNA metabolism, and viral replication, making it a promising target for therapeutic intervention.

This compound inhibits DDX3 by disrupting its ATPase and RNA helicase activities. This inhibition leads to altered cellular processes such as:

  • Translational Regulation : DDX3 interacts with translation initiation factors, influencing protein synthesis .
  • Tumor Suppression : DDX3 has been shown to exert tumor-suppressive functions by upregulating the expression of cyclin-dependent kinase inhibitors like p21^Waf1/Cip1, which is crucial for cell cycle regulation .
  • Viral Replication : DDX3 acts as a cofactor for the replication of various viruses, including HIV and HCV. Inhibition of DDX3 can impede viral RNA replication .

Cancer Research

  • Tumor Growth Suppression : In studies involving hepatocellular carcinoma (HCC), reduced expression of DDX3 was correlated with tumor progression. The reintroduction of DDX3 inhibited cell proliferation and induced apoptosis in cancer cell lines .
  • HIV Replication : Research demonstrated that this compound effectively reduced HIV-1 replication in infected cells by targeting DDX3's RNA binding capabilities .

Viral Infections

DDX3's role in viral infections has been extensively documented. For instance, it is essential for the replication of hepatitis C virus (HCV), where its inhibition leads to decreased viral load in infected hosts .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceModel SystemKey FindingsIC50 (µM)Effect on DDX3
HCC Cell LinesInhibition of cell proliferation0.5Upregulation of p21
HIV-Infected CellsReduced viral replication0.2Disruption of RNA binding
OSCC Cell LinesDownregulation of DDX3 expression2.6Direct interaction with DDX3

Properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIUGRJFJAHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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